5-Bromo-2-thienylzincbromide

Description

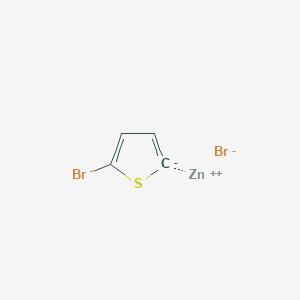

5-Bromo-2-thienylzincbromide is an organozinc reagent commonly employed in cross-coupling reactions, such as Negishi or Kumada couplings, to introduce brominated thienyl moieties into organic frameworks. Its structure consists of a thiophene ring substituted with a bromine atom at the 5-position and a zinc bromide group at the 2-position. Organozinc reagents like this are valued for their moderate reactivity, selectivity in forming carbon-carbon bonds, and compatibility with diverse catalytic systems. However, they are typically moisture- and oxygen-sensitive, requiring inert handling conditions .

Properties

Molecular Formula |

C4H2Br2SZn |

|---|---|

Molecular Weight |

307.3 g/mol |

IUPAC Name |

zinc;5-bromo-2H-thiophen-2-ide;bromide |

InChI |

InChI=1S/C4H2BrS.BrH.Zn/c5-4-2-1-3-6-4;;/h1-2H;1H;/q-1;;+2/p-1 |

InChI Key |

OSGCPOFIURDPFT-UHFFFAOYSA-M |

Canonical SMILES |

C1=[C-]SC(=C1)Br.[Zn+2].[Br-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1 Brominated Aromatic Compounds with Varied Substituents

- 5-Bromo-2-hydroxybenzaldehyde thiosemicarbazone (): This compound features a brominated benzene ring with hydroxyl and thiosemicarbazone groups. Unlike 5-Bromo-2-thienylzincbromide, it lacks organometallic character but demonstrates chelating properties due to the thiosemicarbazone moiety, making it relevant in coordination chemistry and antimicrobial studies . The bromine’s para position relative to the hydroxyl group may influence electronic effects, akin to how bromine modulates electron density in the thienyl system of the target compound.

- 5-Bromo-2-methoxyphenethylamine hydrobromide (): A brominated phenethylamine salt with methoxy and ammonium groups. Its hydrobromide form enhances solubility in polar solvents, contrasting with the organozinc reagent’s solubility in ethers or THF. While the target compound is used in synthesis, this derivative may serve as a precursor in pharmaceutical research (e.g., CNS agents) due to its amine functionality .

2.2 Organometallic vs. Non-Metallic Brominated Derivatives

- Thiazol-2-amine hydrobromides () :

Compounds like 5-Bromo-4-phenylthiazol-2-amine hydrobromide share bromine substitution on heterocycles but lack the zinc center. Their hydrobromide salts improve stability, whereas this compound’s reactivity is tied to its zinc-thienyl bond. The thiazole ring’s electron-withdrawing nature contrasts with thiophene’s aromaticity, affecting their respective reactivities in substitution or coupling reactions .

2.3 Thiophene-Containing Analogues

- 5-Bromo-2-methoxy-N-(2-thienylmethyl)benzenesulfonamide (): This sulfonamide derivative contains a thienylmethyl group attached to a brominated benzene ring. While both compounds incorporate thiophene, the target’s zinc bromide group enables nucleophilic transfer, whereas the sulfonamide’s sulfonyl group directs electrophilic substitution or hydrogen bonding. Such structural differences highlight divergent applications: organozinc reagents in catalysis versus sulfonamides in drug design .

Data Table: Structural and Functional Comparison

| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Primary Applications |

|---|---|---|---|---|

| This compound | C₄H₂Br₂SZn | 289.32* | Thienyl, ZnBr | Cross-coupling reactions |

| 5-Bromo-2-hydroxybenzaldehyde thiosemicarbazone | C₈H₇BrN₃OS | 289.13 | Benzene, Br, OH, thiosemicarbazone | Coordination chemistry |

| 5-Bromo-2-methoxyphenethylamine HBr | C₉H₁₃Br₂NO | 311.01 | Benzene, Br, OCH₃, NH₃⁺ | Pharmaceutical intermediates |

| 5-Bromo-4-phenylthiazol-2-amine HBr | C₉H₈Br₂N₂S | 320.06 | Thiazole, Br, NH₂, C₆H₅ | Bioactive molecule synthesis |

| 5-Bromo-2-methoxy-N-(2-thienylmethyl)benzenesulfonamide | C₁₂H₁₂BrNO₃S₂ | 362.26 | Benzene, Br, OCH₃, sulfonamide | Drug development |

*Theoretical value based on standard atomic weights.

Research Findings and Implications

- Reactivity: Bromine’s position on the thienyl ring in this compound enhances electrophilic substitution at the 5-position while the zinc bromide group facilitates transmetallation in cross-couplings. This contrasts with brominated benzene derivatives (e.g., ), where bromine directs substitutions ortho/para but lacks organometallic reactivity .

- Stability: Hydrobromide salts () exhibit greater air stability compared to moisture-sensitive organozinc reagents, necessitating distinct storage protocols .

- Synthetic Utility : Thiophene-based reagents like the target compound enable regioselective arylations in heterocyclic synthesis, whereas sulfonamides () are leveraged for their bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.